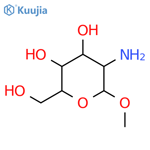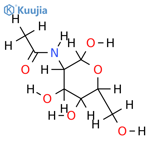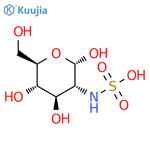- New glycosphingolipids from marine organisms, Tetrahedron, 1989, 45(12), 3897-906
Cas no 90-77-7 ((3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol)

90-77-7 structure
商品名:(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-deoxy-alpha-D-glucose
- 2-amino-alpha-D-2-deoxy-glucopyranose
- 2-amino-D-2-deoxy-glucose
- alpha-D-glucosamine
- D-glucosamine
- GlcNH
- glucosamine
- 2-Amino-2-deoxy-beta-D-glucopyranose
- 2-Amino-2-deoxyhexopyranose
- 28905-10-4 (.beta-Form)
- 6490-70-6 (.alpha.-Form)
- Aids000694
- Aids-000694
- (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol
- 2-Amino-2-deoxy-D-glucopyranose (ACI)
- Glucopyranose, 2-amino-2-deoxy- (7CI)
- Glucopyranose, 2-amino-2-deoxy-, D- (8CI)
- (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol
- C00329
- N08U5BOQ1K
- Glucosamina
- 2-Amino-2-deoxy-D-glucopyranose-
- bmse000247
- 2-Amino-2-Deoxy-D-Glucopyranoside
- F88954
- 2-Deoxy-2-Amino-Glucose
- DB-181941
- Glucosamine free base
- CHEBI:17315
- UNII-N08U5BOQ1K
- 2-Amino-2-deoxyhexopyranose #
- 2-Deoxy-2-aminoglucose
- GlcNH2
- Glucosamine [USAN:INN]
- STK801823
- HSDB 7469
- chitosamine
- 3416-24-8 (free base)
- 2-Amino-2-Deoxy-Glucopyranose
- GlcN
- Glucosaminum [INN-Latin]
- 2-Deoxy-2-Amino-D-Glucose
- 2-Aminoglucose
- 2 Amino 2 Deoxyglucose
- Glucosamina (INN-Spanish)
- Glucosaminum
- WURCS=2.0/1,1,0/(a2122h-1x_1-5_2*N)/1/
- DB-017621
- 2-Amino-2-Deoxy-D-Glucopyranose
- 2-Deoxy-2-Amino-D-Glucopyranose
- (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
- EN300-57128
- SCHEMBL167831
- DTXCID203098
- BDBM626186
- Epitope ID:151531
- DB01296
- 2-Amino-2-Deoxy-D-Glucose
- glucosamin
- 90-77-7
- CHEBI:47977
- Q327506
- (+)-2-amino-2-deoxy-D-glucopyranose
- 2-Deoxy-2-Amino-Glucopyranose
- 4-04-00-02017 (Beilstein Handbook Reference)
- CHEBI:5417
- 2-Amino-2-Deoxy-Glucopyranoside
- D-Glucose, 2-amino-2-deoxy-
- 2-Amino-2-Deoxy-Glucose
- Glukosamin
- Glucosamine (USAN/INN)
- 2-amino-2-deoxyglucose
- Glucosaminum (INN-Latin)
- 2-Deoxy-2-Amino-D-Glucopyranoside
- D-Glucopyranose, 2-deoxy-2-Amino-
- D04334
- AKOS005622471
- 2-Deoxy-2-Amino-Glucopyranoside
- D-GlcN
- BBL009288
- EINECS 222-311-2
- BRN 1724602
- D-Glucosamine;Chitosamine
- CHEMBL493287
- Glucosamina [INN-Spanish]
- J-019472
-
- MDL: MFCD09025572
- インチ: 1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6?/m1/s1
- InChIKey: MSWZFWKMSRAUBD-IVMDWMLBSA-N
- ほほえんだ: C([C@H]1OC(O)[C@H](N)[C@@H](O)[C@@H]1O)O
計算された属性
- せいみつぶんしりょう: 179.07937252g/mol
- どういたいしつりょう: 179.07937252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): -2.8
じっけんとくせい
- 密度みつど: 1.563
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10486-100MG |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol |
90-77-7 | 95% | 100MG |
¥ 145.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10486-250MG |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol |
90-77-7 | 95% | 250MG |
¥ 217.00 | 2023-04-13 | |
| Enamine | EN300-34020-1g |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |
90-77-7 | 1g |
$0.0 | 2023-09-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1769685-250mg |
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol |
90-77-7 | 98% | 250mg |
¥219.00 | 2024-04-26 | |
| Aaron | AR021ZX0-5g |
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol |
90-77-7 | 95% | 5g |
$272.00 | 2025-02-13 | |
| Ambeed | A1468359-100mg |
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol |
90-77-7 | 95% | 100mg |
$122.0 | 2025-02-21 | |
| 1PlusChem | 1P021ZOO-250mg |
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol |
90-77-7 | 95% | 250mg |
$19.00 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10486-250.0mg |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol |
90-77-7 | 95% | 250.0mg |
¥214.0000 | 2024-07-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10486-1.0g |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol |
90-77-7 | 95% | 1.0g |
¥428.0000 | 2024-07-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10486-1G |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol |
90-77-7 | 95% | 1g |
¥ 435.00 | 2023-04-13 |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol 合成方法
合成方法 1
合成方法 2
合成方法 3
はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide Solvents: Water
リファレンス
- Solvolytic desulfation of 2-deoxy-2-sulfoamino-D-glucose and D-glucose 6-sulfate, Carbohydrate Research, 1974, 36(2), 265-71
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol Raw materials
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol Preparation Products
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol 関連文献
-
Sayaka Fujita,Nobuo Sakairi RSC Adv. 2016 6 10385
-
Alan H. Haines Chem. Commun. 1998 817
-
Thomas Schwarz,David He?,Peter Klüfers Dalton Trans. 2010 39 5544
-
A. Neuberger,A. P. Fletcher J. Chem. Soc. B 1969 178
-
Julia Revuelta,Isabel Fraile,Dianelis T. Monterrey,Nerea Pe?a,Raúl Benito-Arenas,Agatha Bastida,Alfonso Fernández-Mayoralas,Eduardo García-Junceda Mater. Horiz. 2021 8 2596
90-77-7 ((3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol) 関連製品
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
推奨される供給者
Amadis Chemical Company Limited
(CAS:90-77-7)(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol

清らかである:99%
はかる:5g
価格 ($):191.0


